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molecular formula C9H8F3NOS B8398343 Propanamide, 3,3,3-trifluoro-N-(4-mercaptophenyl)- CAS No. 936548-80-0

Propanamide, 3,3,3-trifluoro-N-(4-mercaptophenyl)-

Cat. No. B8398343
M. Wt: 235.23 g/mol
InChI Key: ZFNSXQXNWCLIAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08637511B2

Procedure details

S-4-(3,3,3-trifluoropropanamido)phenyl 3,3,3-trifluoropropanethioate (44.8 g, 189 mmol) and EtOH (70 mL) are charged to a flask. Concentrated HCl (22.5 mL) is slowly added to keep the temp below 30° C. The reaction is then heated to 50° C. for 17.5 h. The reaction mixture is reduced to 41 mL by vacuum distillation at 50° C. Cool the reaction to room temperature and H2O (51 mL) is added. The slurry is filtered and the filter cake is washed with H2O (3×35 mL). The solid is dried under vacuum to produce the desired compound (19.9 g, 58%).
Name
S-4-(3,3,3-trifluoropropanamido)phenyl 3,3,3-trifluoropropanethioate
Quantity
44.8 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
reactant
Reaction Step One
Name
Quantity
22.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
51 mL
Type
solvent
Reaction Step Three
Yield
58%

Identifiers

REACTION_CXSMILES
FC(F)(F)CC(=O)[S:5][C:6]1[CH:11]=[CH:10][C:9]([NH:12][C:13](=[O:19])[CH2:14][C:15]([F:18])([F:17])[F:16])=[CH:8][CH:7]=1.CCO.Cl>O>[F:18][C:15]([F:16])([F:17])[CH2:14][C:13]([NH:12][C:9]1[CH:10]=[CH:11][C:6]([SH:5])=[CH:7][CH:8]=1)=[O:19]

Inputs

Step One
Name
S-4-(3,3,3-trifluoropropanamido)phenyl 3,3,3-trifluoropropanethioate
Quantity
44.8 g
Type
reactant
Smiles
FC(CC(SC1=CC=C(C=C1)NC(CC(F)(F)F)=O)=O)(F)F
Name
Quantity
70 mL
Type
reactant
Smiles
CCO
Step Two
Name
Quantity
22.5 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
51 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temp below 30° C
DISTILLATION
Type
DISTILLATION
Details
The reaction mixture is reduced to 41 mL by vacuum distillation at 50° C
TEMPERATURE
Type
TEMPERATURE
Details
Cool
CUSTOM
Type
CUSTOM
Details
the reaction to room temperature
FILTRATION
Type
FILTRATION
Details
The slurry is filtered
WASH
Type
WASH
Details
the filter cake is washed with H2O (3×35 mL)
CUSTOM
Type
CUSTOM
Details
The solid is dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
FC(CC(=O)NC1=CC=C(C=C1)S)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 19.9 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 44.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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